molecular formula C6H3NO2S B13158645 3-(1,3-Thiazol-4-yl)prop-2-ynoic acid

3-(1,3-Thiazol-4-yl)prop-2-ynoic acid

Cat. No.: B13158645
M. Wt: 153.16 g/mol
InChI Key: DWYFNEAPVSJXLT-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-4-yl)prop-2-ynoic acid is a chemical compound with the molecular formula C₆H₃NO₂S and a molecular weight of 153.16 g/mol . This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-4-yl)prop-2-ynoic acid typically involves the reaction of thiazole derivatives with propiolic acid or its derivatives. One common method involves the esterification of thiazole-4-carboxylic acid with methanol to form the corresponding ester, followed by reaction with propiolic acid under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and subsequent reaction with propiolic acid. The process is optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-4-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and proteins, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Thiazol-2-yl)prop-2-ynoic acid
  • 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid
  • 2-(1,3-Thiazol-4-yl)acetic acid

Uniqueness

3-(1,3-Thiazol-4-yl)prop-2-ynoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H3NO2S

Molecular Weight

153.16 g/mol

IUPAC Name

3-(1,3-thiazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C6H3NO2S/c8-6(9)2-1-5-3-10-4-7-5/h3-4H,(H,8,9)

InChI Key

DWYFNEAPVSJXLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C#CC(=O)O

Origin of Product

United States

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